5-Bromobenzo[b]furan-2-carbonyl chloride
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Overview
Description
5-Bromobenzo[b]furan-2-carbonyl chloride is an organic compound with the molecular formula C9H4BrClO2 and a molecular weight of 259.48 g/mol . It is a derivative of benzofuran, featuring a bromine atom at the 5-position and a carbonyl chloride group at the 2-position of the benzofuran ring. This compound is primarily used in organic synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobenzo[b]furan-2-carbonyl chloride typically involves the bromination of benzo[b]furan followed by the introduction of a carbonyl chloride group. One common method includes the following steps:
Bromination: Benzo[b]furan is treated with bromine in the presence of a catalyst to introduce a bromine atom at the 5-position.
Carbonylation: The brominated intermediate is then reacted with phosgene (COCl2) to introduce the carbonyl chloride group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromobenzo[b]furan-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The bromine atom can be oxidized to form more reactive intermediates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions.
Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Aldehydes and Alcohols: Formed from reduction reactions.
Reactive Intermediates: Formed from oxidation reactions.
Scientific Research Applications
5-Bromobenzo[b]furan-2-carbonyl chloride has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive molecules.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Biological Research: Used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 5-Bromobenzo[b]furan-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable adducts. This reactivity is exploited in the design of enzyme inhibitors and receptor ligands .
Comparison with Similar Compounds
Similar Compounds
5-Bromobenzofuran: Lacks the carbonyl chloride group and is less reactive.
2-Furoyl Chloride: Contains a furan ring instead of a benzofuran ring and has different reactivity.
5-Bromo-2-furoyl Chloride: Similar structure but with a furan ring instead of a benzofuran ring.
Uniqueness
5-Bromobenzo[b]furan-2-carbonyl chloride is unique due to the presence of both a bromine atom and a carbonyl chloride group on the benzofuran ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and research applications .
Biological Activity
5-Bromobenzo[b]furan-2-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.
Chemical Structure and Properties
This compound has the molecular formula C9H4BrClO2 and a molecular weight of approximately 259.48 g/mol. The presence of the bromine atom and the reactive carbonyl chloride group contributes to its reactivity and potential biological activity, making it an attractive candidate for further investigation in drug development .
Anticancer Properties
Research indicates that derivatives of benzo[b]furan, including this compound, exhibit promising anticancer properties. A study demonstrated that benzo[b]furan derivatives could induce apoptosis in various cancer cell lines. Specifically, compounds with the benzo[b]furan moiety showed enhanced cytotoxicity against human cancer cells compared to standard chemotherapeutics .
Case Study:
In vitro studies revealed that this compound significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated IC50 values in the micromolar range, indicating potent activity against these cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research findings suggest that this compound exhibits activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
P. aeruginosa | 64 µg/mL |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Notably, studies suggest that it may inhibit key enzymes involved in cell proliferation and survival pathways, such as cyclooxygenase (COX) enzymes . Molecular docking studies have indicated strong binding affinities with COX-2, suggesting its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
5-bromo-1-benzofuran-2-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClO2/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPAEHRRVKLUHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(O2)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383754 |
Source
|
Record name | 5-bromobenzo[b]furan-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62878-96-0 |
Source
|
Record name | 5-bromobenzo[b]furan-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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